4-(Pyrrolidine-1-sulfonyl)-benzylamine

Medicinal Chemistry Computational Chemistry ADME Prediction

This pyrrolidine-1-sulfonyl benzylamine is a strategic building block for drug discovery, offering a privileged scaffold for CNS-penetrant molecules due to its favorable TPSA (63.4 Ų) and LogP (0.93). Its free benzylamine handle enables rapid library synthesis. Ensure supply chain integrity by specifying the exact pyrrolidine sulfonyl moiety, as morpholine or alkyl substitutions critically alter activity.

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
CAS No. 784997-49-5
Cat. No. B1355938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidine-1-sulfonyl)-benzylamine
CAS784997-49-5
Molecular FormulaC11H16N2O2S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CN
InChIInChI=1S/C11H16N2O2S/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2
InChIKeyNITKDGDSVDJQFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS 784997-49-5) Procurement Guide & Technical Overview


4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS 784997-49-5) is a specialized organic building block comprising a pyrrolidine sulfonamide linked to a benzylamine moiety . It is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis . The compound's structure enables diverse interactions with biological macromolecules, making it a key scaffold for developing novel small molecules, particularly in the context of sulfonyl pyrrolidine-based drug discovery programs [1]. Its molecular formula is C₁₁H₁₆N₂O₂S and its molecular weight is 240.32 g/mol .

Why 4-(Pyrrolidine-1-sulfonyl)-benzylamine (784997-49-5) Is Not Interchangeable with Other Sulfonyl Benzylamines


Sulfonyl benzylamines are not a monolithic class; specific substituents like the pyrrolidine ring confer unique properties that directly impact synthesis, physicochemical behavior, and biological target interaction. For example, replacing the pyrrolidine with a morpholine ring (as in 4-(Morpholine-4-sulfonyl)-benzylamine, CAS 933989-50-5) significantly alters solubility and reactivity , while using an alkyl sulfonyl group (e.g., 4-(Propane-2-sulfonyl)-benzylamine, CAS 933989-52-7) changes lipophilicity . A generic substitution without confirming the exact sulfonyl moiety would therefore jeopardize the outcome of a multi-step synthesis or SAR study. The specific pyrrolidine-1-sulfonyl group in this compound is a recognized scaffold in patent literature for developing therapeutics targeting conditions like dyslipidemia and neurological disorders, underscoring its non-fungible role in drug discovery [1].

Quantitative Differentiation of 4-(Pyrrolidine-1-sulfonyl)-benzylamine: Technical Specifications and Comparative Data


Pyrrolidine vs. Morpholine Sulfonyl Benzylamines: Impact on Predicted Solubility and Polarity

When compared to its direct analog, 4-(Morpholine-4-sulfonyl)-benzylamine, 4-(Pyrrolidine-1-sulfonyl)-benzylamine exhibits a lower Topological Polar Surface Area (TPSA) and a higher predicted LogP. This quantifiable difference indicates that the pyrrolidine-substituted compound is more lipophilic and potentially has better passive membrane permeability, which is a critical factor in early-stage drug design for CNS or intracellular targets .

Medicinal Chemistry Computational Chemistry ADME Prediction

Enabling Synthesis of Patented Sulfonyl Pyrrolidine Drug Scaffolds

This specific compound is an enabling intermediate for constructing the larger class of sulfonyl pyrrolidines claimed in patent EP1836180 [1]. While the patent claims a broad range of structures (Formula I), 4-(Pyrrolidine-1-sulfonyl)-benzylamine serves as a direct building block or key structural mimic for the development of these patented compounds. This contrasts with other sulfonyl benzylamines lacking the pyrrolidine ring, which cannot be used to synthesize this specific and valuable chemical series [1].

Medicinal Chemistry Process Chemistry Intellectual Property

Benchmark Purity and Characterization for Research & Development Procurement

From a procurement standpoint, 4-(Pyrrolidine-1-sulfonyl)-benzylamine is available with a guaranteed minimum purity specification of 95%, as offered by suppliers like AKSci . While purity specifications are comparable across some suppliers (e.g., ChemScene offers 95+% purity ), the specific analytical characterization and batch-to-batch consistency from a supplier like AKSci, which provides full quality assurance and SDS documentation, is a key differentiator for ensuring experimental reproducibility . This level of documented quality control reduces the risk of impurities interfering with sensitive biological assays or chemical reactions.

Chemical Procurement Quality Control Medicinal Chemistry

Key Application Scenarios for 4-(Pyrrolidine-1-sulfonyl)-benzylamine in Drug Discovery


Scaffold for Sulfonyl Pyrrolidine-Based Drug Discovery Programs

Use this compound as a core building block to synthesize novel sulfonyl pyrrolidine derivatives for therapeutic areas such as dyslipidemia, cardiovascular disease, and neurological disorders, as outlined in patent EP1836180 . Its structure allows for the exploration of structure-activity relationships (SAR) around the pyrrolidine ring, a critical component for achieving target potency and selectivity.

Precursor for Compounds with Optimized CNS Permeability

Leverage the compound's favorable physicochemical profile—specifically its lower TPSA (63.4 Ų) and higher LogP (0.93) compared to morpholine analogs—as a starting point for designing CNS-penetrant molecules . This is a strategic advantage in early-stage medicinal chemistry for targets within the central nervous system where passive diffusion across the blood-brain barrier is essential.

Development of Functionalized Sulfonamide Libraries

Utilize the free benzylamine group as a versatile synthetic handle for generating diverse libraries of sulfonamides. The amine can be readily functionalized via amide coupling, reductive amination, or other standard transformations, allowing for the rapid exploration of chemical space around a privileged sulfonyl pyrrolidine core .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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